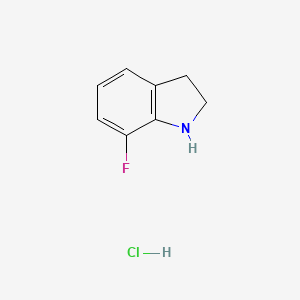

7-Fluoroindoline hydrochloride

Overview

Description

The compound of interest, 7-Fluoroindoline hydrochloride, is a fluorinated indoline derivative. Indoline is a structural motif present in many biologically active compounds and pharmaceuticals. Fluorination can significantly alter the physical, chemical, and biological properties of organic molecules, often leading to enhanced stability and bioactivity. Although the provided papers do not directly discuss this compound, they do provide insights into the synthesis, properties, and applications of structurally related fluorinated heterocycles, which can be informative for understanding the characteristics of this compound.

Synthesis Analysis

The synthesis of fluorinated heterocycles is a topic of interest due to their relevance in medicinal chemistry. For instance, the synthesis of chlorinated and fluorinated 7-azaindenoisoquinolines has been reported to involve the replacement of a genotoxic nitro group with chloro and fluoro substituents, resulting in compounds with potent cytotoxicities and Top1 inhibitory activities . Similarly, the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, an intermediate for anticancer drugs, has been optimized through substitution and hydrolysis reactions . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is crucial for their biological activity. For example, the structure of (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride was established using NMR and mass spectrometry, highlighting the importance of structural elucidation in the development of new pharmaceuticals . The molecular structure of this compound would similarly be expected to influence its chemical reactivity and interaction with biological targets.

Chemical Reactions Analysis

Fluorinated heterocycles often participate in unique chemical reactions due to the electronegativity and small size of the fluorine atom. The papers describe various reactions, such as the Gould-Jacobs reaction catalyzed by aluminium metal under microwave-assistance to synthesize ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate , and the synthesis of 7-fluoroquinazoline derivatives through cyclization, chlorination, and nucleophilic substitution . These reactions are indicative of the types of chemical transformations that this compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often distinct from their non-fluorinated counterparts. For instance, the 7-hydroxy derivative of 3-methyleneisoindolin-1-one was investigated as a fluorescent probe, exhibiting dual emission in various solvents and a broad emission band in aqueous solutions, demonstrating solvent-dependent fluorescence properties . These findings suggest that this compound may also exhibit unique physical and chemical properties, potentially including fluorescence, which could be useful in various applications.

Scientific Research Applications

1. Potential in Hypotensive Agents

A study describes a family of 7-(trifluoromethyl)-4-aminoquinolines acting as hypotensive agents via a novel sympatholytic mechanism. This series includes variants that were evaluated for safety in mice, suggesting potential application in clinical development for blood pressure management (J. Mccall et al., 1986).

2. Antioxidative or Prooxidative Effects

3. Interactions with Neuronal Receptors

Fluoxetine, a compound structurally related to 7-Fluoroindoline hydrochloride, has been shown to antagonize neuronal alpha 7 nicotinic acetylcholine receptors, suggesting potential research avenues for compounds like this compound in the context of neurological disorders or receptor studies (L. Maggi et al., 1998).

4. Inhibitory Effects on Acetylcholinesterase

A study on the synthesis of 4-arylselanyl-7-chloroquinolines, closely related to 7-Fluoroindoline, revealed inhibitory effects on acetylcholinesterase, implying potential applications in the treatment of neurodegenerative disorders like Alzheimer's disease (L. F. B. Duarte et al., 2017).

5. Role in Antidepressant-like Effects

Research on 7-Fluoro-1,3-diphenylisoquinoline-1-amine, a derivative of isoquinoline, which is structurally similar to this compound, showed antidepressant-like effects in mice. This suggests the potential application of this compound in psychiatric or neurological research (A. Pesarico et al., 2014).

Safety and Hazards

The safety information for 7-Fluoroindoline hydrochloride includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fumes and avoiding contact with skin and eyes . Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this compound .

Mechanism of Action

Target of Action

It’s known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . This suggests that it interacts with certain cellular targets in the skin, eyes, and respiratory system.

Result of Action

It’s known to cause skin and eye irritation, and may cause respiratory irritation .

Action Environment

Safety data sheets recommend using it only outdoors or in a well-ventilated area, suggesting that ventilation may influence its action .

properties

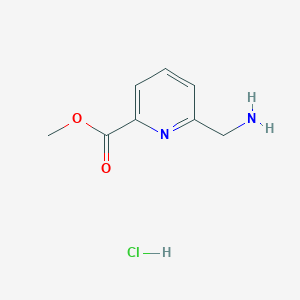

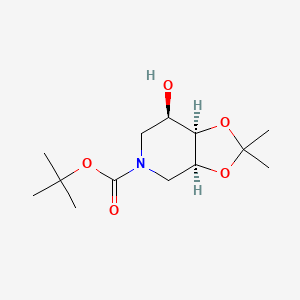

IUPAC Name |

7-fluoro-2,3-dihydro-1H-indole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN.ClH/c9-7-3-1-2-6-4-5-10-8(6)7;/h1-3,10H,4-5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDIKWUTNZYHMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC=C2F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1820711-83-8 | |

| Record name | 1H-Indole, 7-fluoro-2,3-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820711-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B3028220.png)

![(2S)-7-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B3028227.png)

![4-[14-Hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid](/img/structure/B3028229.png)

![2-(2-Cyclobutyl-7-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B3028238.png)

![1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B3028240.png)

![3-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B3028242.png)